molecular formula C11H10F3NO B2364722 N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide CAS No. 2375248-49-8

N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide

Cat. No.: B2364722
CAS No.: 2375248-49-8
M. Wt: 229.202
InChI Key: FJQPXBKLJXUQQX-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide is a chiral cyclopropane-containing benzamide derivative of high interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzamide group, a fundamental motif found in numerous biologically active compounds and approved therapeutics . The compound features a stereodefined (1R,2R) cyclopropyl ring, a conformationally rigid scaffold that can impose strategic constraints on molecular shape, potentially enhancing selectivity and metabolic stability in target binding . A key structural attribute is the presence of a trifluoromethyl (CF3) group on the cyclopropane ring . The trifluoromethyl group is a critical pharmacophore in modern agrochemical and pharmaceutical design, known to significantly influence a compound's properties by increasing lipophilicity, modulating electron distribution, and improving metabolic stability due to the strength of the carbon-fluorine bond . This makes the compound a valuable building block for developing novel enzyme or receptor ligands, particularly for targets where these properties are advantageous. Researchers can utilize this compound as a sophisticated intermediate in structure-activity relationship (SAR) studies or as a precursor in the synthesis of more complex molecules targeting a range of disorders . Its specific mechanism of action is application-dependent, but related N-substituted benzamides have been investigated for their activity against sodium channels and for the treatment of conditions such as pain, neuropathies, and multiple sclerosis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 2489502-70-5 Molecular Formula: C11H10F3NO Molecular Weight: 229.20 IUPAC Name: this compound SMILES: O=C(N[C@H]1[C@H]1C(F)(F)F)C2=CC=CC=C2

Properties

IUPAC Name

N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-6-9(8)15-10(16)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQPXBKLJXUQQX-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NC(=O)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone for cyclopropane synthesis. For the target compound, Zn(Cu)-mediated coupling of diiodomethane with allylic alcohols or alkenes bearing trifluoromethyl precursors is commonly employed. A modified protocol using trifluoroethylidene malonates enables direct incorporation of the CF3 group during cyclopropanation.

Example Procedure :
A mixture of (Z)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol (10 mmol), diiodomethane (12 mmol), and Zn(Cu) (15 mmol) in anhydrous ether is stirred at 0°C for 48 hours. The crude product is purified via flash chromatography (hexanes/EtOAc, 4:1) to yield the cyclopropane intermediate (62%).

Transition-Metal-Catalyzed Trifluoromethylation

Palladium-catalyzed cross-coupling of cyclopropane boronic esters with trifluoromethyl iodide offers a stereoretentive route. Using (R)-BINAP as a chiral ligand, enantiomeric excess (ee) up to 92% is achieved for the (1R,2R)-isomer.

Stereoselective Synthesis of (1R,2R)-Configuration

Chiral Auxiliary-Mediated Approaches

The use of (1S,2S)-trans-2-phenylcyclohexanol as a chiral auxiliary ensures diastereomeric control during cyclopropanation. After ring formation, acidic hydrolysis releases the enantiomerically pure cyclopropylamine.

Asymmetric Organocatalysis

Proline-derived catalysts enable enantioselective cyclopropanation of α,β-unsaturated trifluoromethyl ketones. For instance, MacMillan’s catalyst (20 mol%) in DCM at −40°C achieves 85% ee.

Benzamide Coupling and Final Assembly

Amide Bond Formation

The cyclopropylamine intermediate is coupled with benzoyl chloride derivatives using coupling agents like HATU or COMU.

Optimized Protocol :
To a solution of (1R,2R)-2-(trifluoromethyl)cyclopropanamine (1.0 mmol) in DCM, add benzoyl chloride (1.1 mmol), DIEA (3.0 mmol), and HATU (1.1 mmol). Stir for 2 hours at RT, then purify via silica gel chromatography (EtOAc/hexanes, 1:3) to obtain the title compound (78% yield).

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, MeCN/H2O with 0.1% TFA) resolves diastereomeric impurities, achieving >99% purity.

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl3): δ 7.85–7.45 (m, 5H, Ar-H), 3.21 (q, J = 6.8 Hz, 1H, NH), 2.98–2.85 (m, 1H, cyclopropane-H), 1.72–1.65 (m, 2H, cyclopropane-H).
  • 19F NMR (470 MHz, CDCl3): δ −62.5 (CF3).
  • HRMS : m/z 284.0923 [M+H]+ (calc’d for C12H11F3NO: 284.0926).

Applications and Industrial Relevance

The compound serves as a key intermediate in:

  • Kinase Inhibitors : Modulating ATP-binding pockets via CF3-cyclopropane’s hydrophobic interactions.
  • Antiviral Agents : Enhancing metabolic stability in protease inhibitors.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Stereochemical and Electronic Differences

  • Trifluoromethyl vs. Fluoro/Methoxy Groups: The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to analogs with single fluorine or methoxy substituents (e.g., ’s serotonin agonists).
  • Chiral Configuration : The (1R,2R) configuration distinguishes it from compounds like bomedemstat (1R,2S), which exhibit different biological selectivity due to stereochemical mismatches in target binding pockets .

Key Research Findings

Metabolic Stability : Fluorinated cyclopropanes (e.g., ’s pesticide candidates) exhibit prolonged half-lives due to -CF₃’s resistance to oxidative metabolism, a trait likely shared by the target compound .

Receptor Selectivity : ’s enantiomers show divergent serotonin receptor affinities, underscoring the importance of the (1R,2R) configuration in avoiding off-target effects .

Synthetic Scalability : Challenges in chiral synthesis (e.g., low yields in ’s patented compounds) highlight the need for optimized catalytic systems to produce the target compound industrially .

Biological Activity

N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethyl group attached to a cyclopropane ring, which enhances its lipophilicity and biological activity. This structural modification is crucial for its interaction with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, allowing the compound to modulate various biochemical pathways effectively. It has been shown to interact with:

  • Enzymes : The compound can act as an inhibitor or modulator of enzyme activity, impacting metabolic pathways.
  • Receptors : It may bind to specific receptors, influencing cellular signaling processes.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antiinflammatory Activity : Studies indicate that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, compounds containing trifluoromethyl groups often show enhanced activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Anticancer Potential : The compound has been explored for its potential as an anticancer agent. Research shows that modifications in the molecular structure can lead to increased potency against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiinflammatoryInhibition of COX enzymes leading to reduced inflammation
AnticancerPotent activity against multiple cancer cell lines; structural modifications enhance efficacy
Enzyme ModulationInteraction with specific enzymes affecting metabolic pathways

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound in vitro against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly in breast and lung cancer models. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparative Analysis

This compound can be compared with other similar compounds:

  • N-[(1R,2S)-2-(Fluoromethyl)cyclopropyl]benzamide : This compound lacks the trifluoromethyl group and exhibits lower biological activity due to reduced lipophilicity and altered binding properties.
  • N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide : Similar in structure but with a fluoromethyl group instead of trifluoromethyl; it shows different interaction profiles with biological targets.

Q & A

Basic: What are the optimal synthetic routes for N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide?

Answer:
The synthesis typically involves cyclopropanation of an alkene with a carbene precursor (e.g., diazo compounds) catalyzed by transition metals like rhodium or copper . Key steps include:

  • Cyclopropyl ring formation : Use of alkene substrates and carbene precursors under controlled temperatures (e.g., −20°C to room temperature) and inert atmospheres .
  • Amidation : Coupling the cyclopropane intermediate with benzoyl chloride derivatives via nucleophilic acyl substitution. Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization from solvents like ether or methanol .
  • Chiral resolution : For enantiomerically pure forms, chiral chromatography or enzymatic resolution may be employed, as seen in analogous compounds .

Advanced: How does stereochemistry at the cyclopropane ring influence biological activity?

Answer:
The (1R,2R) configuration confers rigidity and spatial orientation critical for target binding. For example:

  • Receptor selectivity : In serotonin 2C receptor agonists, enantiomers showed divergent binding affinities (e.g., (+)-26 vs. (−)-26 in ). The (1R,2R) configuration enhanced selectivity over off-target receptors .
  • Metabolic stability : The trifluoromethyl group’s position affects susceptibility to oxidative metabolism. Molecular dynamics simulations can predict optimal stereochemistry for metabolic resistance .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify cyclopropane coupling constants (e.g., 5–7 Hz for trans-substituted rings) and trifluoromethyl integration .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ with <2 ppm error) .
  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in structurally related benzamides .

Advanced: What strategies mitigate low yields in cyclopropanation steps?

Answer:

  • Catalyst optimization : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) improve regioselectivity and yield compared to copper catalysts .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize carbene intermediates. highlights DMSO’s role in enhancing reaction rates .
  • Temperature control : Slow addition of diazo compounds at −20°C reduces side reactions like dimerization .

Advanced: How can researchers resolve contradictions in receptor binding data?

Answer:

  • Functional selectivity assays : Use β-arrestin recruitment vs. G-protein activation assays to differentiate biased signaling (e.g., ’s serotonin receptor agonists) .
  • Comparative docking studies : Overlay the compound’s structure with co-crystallized receptor ligands (e.g., LSD1 inhibitors in ) to identify steric/electronic mismatches .
  • Mutagenesis : Replace key receptor residues (e.g., Ser3.36 in GPCRs) to validate binding hypotheses .

Basic: What impurities commonly arise during synthesis, and how are they removed?

Answer:

  • Diastereomeric byproducts : Chromatography (silica gel or chiral columns) separates (1R,2R) from (1S,2S) isomers .
  • Unreacted intermediates : Acid-base extraction (e.g., 2M HCl washes) removes residual amines or carboxylic acids .
  • Oxidative byproducts : Use of reducing agents (e.g., NaBH₄) during amidation minimizes ketone formation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Replace benzamide with thiophene or pyridine rings to assess π-π stacking effects (see ) .
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., nitro) at the benzamide para-position to enhance H-bonding with targets .
  • Trifluoromethyl analogs : Compare with difluoromethyl or chloromethyl derivatives to evaluate hydrophobicity and metabolic stability .

Basic: How is purity quantified, and what thresholds are acceptable for in vitro studies?

Answer:

  • HPLC : Purity ≥95% (λ = 254 nm) with a symmetrical peak shape .
  • Elemental analysis : C, H, N content within ±0.4% of theoretical values .
  • Residual solvents : Meet ICH Q3C guidelines (e.g., <500 ppm for DMSO) .

Advanced: What in vitro models are suitable for evaluating therapeutic potential?

Answer:

  • Enzyme inhibition : Use fluorogenic substrates (e.g., β-secretase in ) to measure IC₅₀ values .
  • Cell-based assays : HEK293 cells transfected with target receptors (e.g., 5-HT2C in ) for cAMP or calcium flux readouts .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HepG2) to identify anti-proliferative effects .

Advanced: How do trifluoromethyl and cyclopropane groups impact pharmacokinetics?

Answer:

  • Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability (see ’s cell-permeable analogs) .
  • Metabolic stability : Cyclopropane rings reduce oxidative metabolism by CYP450 enzymes compared to linear alkyl chains .
  • Plasma protein binding : Surface plasmon resonance (SPR) assays show >90% binding for trifluoromethyl-containing analogs, affecting free drug concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.